tert-butyl (2R)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
tert-Butyl (2R)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a tert-butyl ester group, a methyl group, and a keto group on a pyrrole ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Flow Microreactor Systems: A more efficient and sustainable method involves the use of flow microreactor systems.
Industrial Production Methods: Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. These processes typically involve the use of automated systems that can precisely control reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Biocatalysis: The tert-butyl group is utilized in biocatalytic processes due to its unique reactivity and stability.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with various molecular targets. The tert-butyl group can act as a steric hindrance, affecting the binding of the compound to enzymes and receptors. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- **tert-Butyl (2R)-2-methyl-5-oxo-2,5-dihydro
tert-Butyl (2R)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar compounds include other tert-butyl esters and pyrrole derivatives.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl (2R)-2-methyl-5-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-7-5-6-8(12)11(7)9(13)14-10(2,3)4/h5-7H,1-4H3/t7-/m1/s1 |
InChI Key |
ZQUJUMROTWQJDY-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1C=CC(=O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1C=CC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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